
(2-Aminopyrrolidin-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminopyrrolidin-1-yl)(phenyl)methanone is a compound that features a pyrrolidine ring attached to a phenyl group via a methanone linkage. The presence of the aminopyrrolidine moiety makes it an interesting candidate for various chemical and biological applications due to its potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyrrolidin-1-yl)(phenyl)methanone typically involves the reaction of pyrrolidine derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyrrolidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in (2-Aminopyrrolidin-1-yl)(phenyl)methanol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: (2-Aminopyrrolidin-1-yl)(phenyl)methanol.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: (2-Aminopyrrolidin-1-yl)(phenyl)methanone is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may interact with various biological targets due to its aminopyrrolidine moiety.
Medicine: Research into the medicinal applications of this compound includes its potential use as an analgesic or anti-inflammatory agent. Its ability to interact with biological receptors could lead to the development of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Aminopyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrrolidine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
(2-Aminopyrrolidin-1-yl)(phenyl)methanol: A reduced form of the compound with an alcohol group instead of a ketone.
(2-Aminopyrrolidin-1-yl)(phenyl)methanone N-oxide: An oxidized derivative with an N-oxide group.
(2-Aminopyrrolidin-1-yl)(phenyl)ethanone: A similar compound with an ethanone linkage instead of methanone.
Uniqueness: this compound is unique due to its specific combination of a pyrrolidine ring and a phenyl group linked by a methanone moiety. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(2-aminopyrrolidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C11H14N2O/c12-10-7-4-8-13(10)11(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2 |
InChI Key |
JEDKOLBSAJQSOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


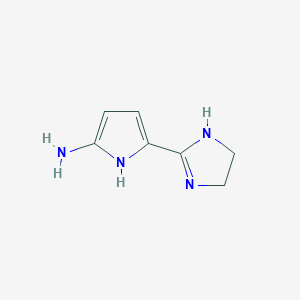


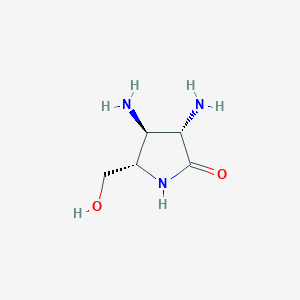
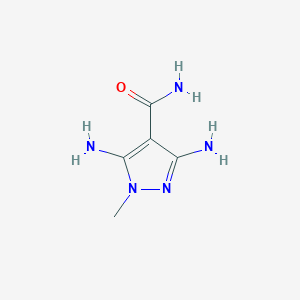
![1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877230.png)
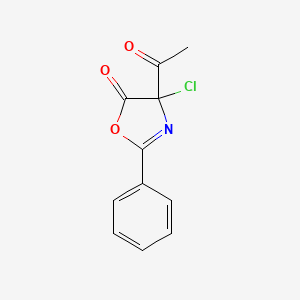
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-](/img/structure/B12877245.png)
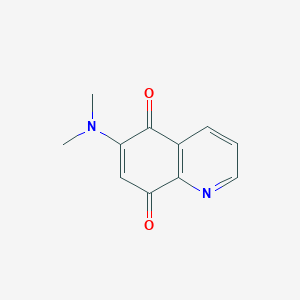


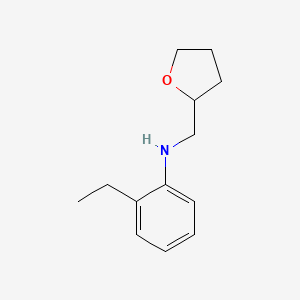

![4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12877298.png)
